molecular formula C8H8ClNO2 B2734065 3-(2-Chloropyridin-3-yl)propanoic acid CAS No. 1256822-91-9

3-(2-Chloropyridin-3-yl)propanoic acid

Cat. No. B2734065
M. Wt: 185.61
InChI Key: FXKNTJOROSPHDO-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 .


Molecular Structure Analysis

The InChI code for 3-(2-Chloropyridin-3-yl)propanoic acid is 1S/C8H8ClNO2/c9-7-5-6 (3-4-10-7)1-2-8 (11)12/h3-5H,1-2H2, (H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of 3-(2-Chloropyridin-3-yl)propanoic acid is predicted to be 344.0±27.0 °C . Its density is predicted to be 1.339±0.06 g/cm3 . The pKa value is predicted to be 4.25±0.10 .

Scientific Research Applications

Asymmetric Synthesis and Chiral Intermediates

3-(2-Chloropyridin-3-yl)propanoic acid serves as a building block in asymmetric synthesis, notably in the creation of chiral intermediates for antidepressant drugs. The use of various microbial reductases has been explored to convert related chloro compounds into their respective (S)-alcohols with high enantioselectivity. This approach, utilizing recombinant yeast reductase, exemplifies the potential of 3-(2-Chloropyridin-3-yl)propanoic acid derivatives in the pharmaceutical industry for the synthesis of chirally pure compounds, which are crucial in drug development due to their enantiospecific activity (Y. Choi et al., 2010).

Coordination Chemistry and Radiopharmaceutical Development

The compound and its derivatives play a significant role in coordination chemistry, particularly in the formation of complexes with metals such as rhenium(I) and technetium(I). These complexes, utilizing NSO-type chelators derived from the acid, are pivotal in the development of new radiopharmaceuticals. Their structural characterization and radiochemistry studies open avenues for targeted 99mTc radiopharmaceuticals, showcasing the versatility of 3-(2-Chloropyridin-3-yl)propanoic acid in medical imaging and diagnostic applications (G. Makris et al., 2012).

Anticancer Research and Therapeutic Agents

In anticancer research, derivatives of 3-(2-Chloropyridin-3-yl)propanoic acid have been studied for their potential as therapeutic agents. For instance, the synthesis of trans-Pt(II) complexes with coordinated 3-(pyridin-3-yl)propanoic acid ligand showcases a novel approach to developing anticancer compounds. These complexes, particularly those with perfluorinated chains, are investigated for their thermoactivatable properties, stability, and antiproliferative activity, indicating the role of 3-(2-Chloropyridin-3-yl)propanoic acid derivatives in the search for new cancer treatments (S. Cabrera et al., 2019).

Advanced Materials and Molecular Engineering

The acid and its derivatives contribute to the field of advanced materials, particularly in the engineering of organic sensitizers for dye-sensitized solar cell (DSSC) applications. By designing novel unsymmetrical organic sensitizers that incorporate derivatives of 3-(2-Chloropyridin-3-yl)propanoic acid, researchers have achieved significant improvements in the efficiency of DSSCs. These findings underline the importance of molecular engineering in the development of renewable energy technologies, where 3-(2-Chloropyridin-3-yl)propanoic acid derivatives serve as key components in the creation of efficient and sustainable solar cells (D. Hagberg et al., 2008).

properties

IUPAC Name

3-(2-chloropyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKNTJOROSPHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloropyridin-3-yl)propanoic acid

CAS RN

1256822-91-9
Record name 3-(2-chloropyridin-3-yl)propanoic acid
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